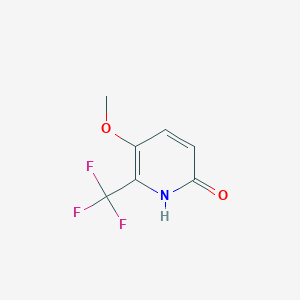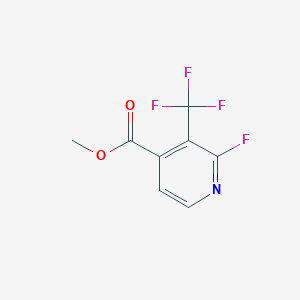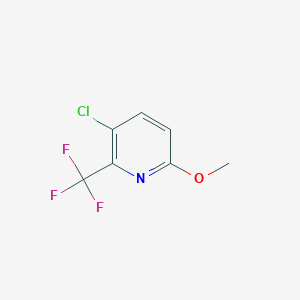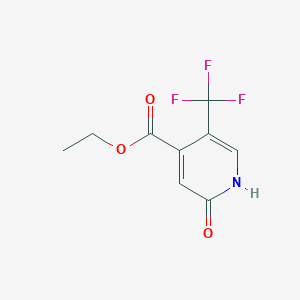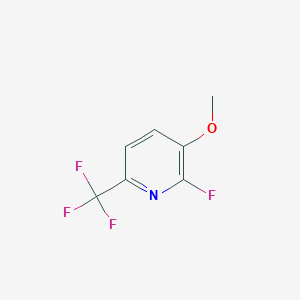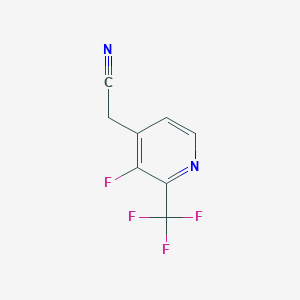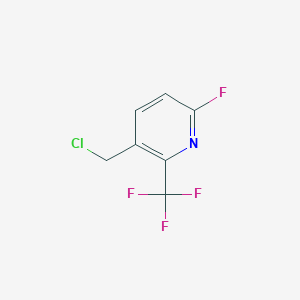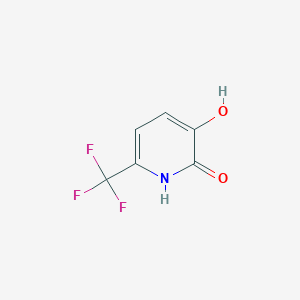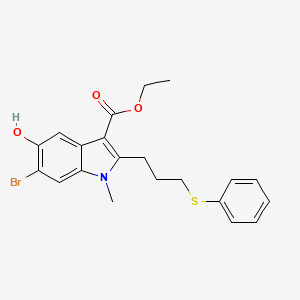
ethyl 6-bromo-5-hydroxy-1-methyl-2-(3-(phenylthio)propyl)-1H-indole-3-carboxylate
Overview
Description
Ethyl 6-bromo-5-hydroxy-1-methyl-2-(3-(phenylthio)propyl)-1H-indole-3-carboxylate is a useful research compound. Its molecular formula is C21H22BrNO3S and its molecular weight is 448.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Processing
- Synthesis Process of Arbidol Mannich Reaction : Utilizing ethyl 6-bromo-5-hydroxy-1-methyl-2-(phenylthio)propyl-1H-indole-3-carboxylate as raw material, researchers optimized the synthesis process parameters, achieving a yield over 83% and purity more than 99.0% (Liu Zong-lin, 2013).
- Technology for Synthesizing Derivatives : A study focused on synthesizing derivatives using 5-acetyl-1,2-dimethylindole-3-carboxylate and bromine, achieving a yield of 84.6% and purity over 98% (Huang Bi-rong, 2013).
Analytical and Structural Analysis
- Preparative LC and Spectroscopy Studies : Researchers developed a method using preparative liquid chromatography to isolate a major impurity in this compound, using various spectroscopy techniques for structural confirmation (Ning Li et al., 2007).
- Crystal X-ray Analysis : A study conducted single crystal X-ray analysis and vibrational spectral studies on a derivative, optimizing the molecular structure based on DFT calculations (Da-Yun Luo et al., 2019).
Antiviral Activities
- Anti-Hepatitis B Virus Activities : Several ethyl 6-bromo-5-hydroxy-1H-indole-3-carboxylates were synthesized and evaluated for their anti-hepatitis B virus activities, with some compounds showing significant activities and better efficacy than lamivudine (H. Chai et al., 2006).
- Broad-Spectrum Antiviral Compound : Arbidol, a compound containing ethyl 6-bromo-5-hydroxy-1-methyl-2-(phenylthio)propyl-1H-indole-3-carboxylate, is noted for its broad-spectrum antiviral activity against various viruses, including influenza A and B, and hepatitis C virus (Y. S. Boriskin et al., 2008).
Chemical and Natural Product Studies
- Investigation of Brominated Tryptophan Alkaloids : A study explored the brominated tryptophan derivatives in Thorectandra and Smenospongia sponges, identifying several new compounds and evaluating their antimicrobial activities (Nathaniel L. Segraves & P. Crews, 2005).
properties
IUPAC Name |
ethyl 6-bromo-5-hydroxy-1-methyl-2-(3-phenylsulfanylpropyl)indole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22BrNO3S/c1-3-26-21(25)20-15-12-19(24)16(22)13-18(15)23(2)17(20)10-7-11-27-14-8-5-4-6-9-14/h4-6,8-9,12-13,24H,3,7,10-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILJGMIQGCKLLAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=CC(=C(C=C21)O)Br)C)CCCSC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22BrNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




